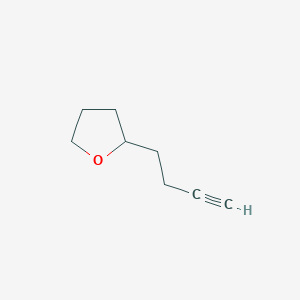

2-(but-3-yn-1-yl)oxolane

Description

Significance of Tetrahydrofuran (B95107) (Oxolane) Scaffolds as Cyclic Ethers in Contemporary Organic Chemistry

The tetrahydrofuran (THF), or oxolane, ring is a privileged scaffold in organic chemistry. researchgate.net This saturated five-membered cyclic ether is a common structural motif found in a vast array of natural products, many of which exhibit important biological activities. researchgate.netnih.gov Its prevalence in medicinally relevant compounds has spurred intense interest in the synthesis of molecules containing this ring system. researchgate.net

Saturated oxygen heterocycles like oxolane are key components in numerous synthetic drugs and can be used as mimetics of naturally occurring molecular fragments. researchgate.net The incorporation of a THF moiety can enhance a molecule's hydrophilicity and metabolic stability. researchgate.net Beyond their presence in target molecules, tetrahydrofurans are also crucial intermediates in synthesis, capable of undergoing ring-opening or expansion reactions to create more complex structures. researchgate.net The development of methods to create substituted oxolanes, particularly with control over stereochemistry, remains an active area of research. nih.govresearchgate.net

Strategic Importance of Terminal Alkyne Functionalities as Versatile Synthetic Handles

Terminal alkynes are fundamental building blocks in organic synthesis, prized for their high reactivity and versatility. numberanalytics.comlongdom.org Characterized by a carbon-carbon triple bond at the end of a carbon chain, they possess a unique sp-hybridized C-H bond. numberanalytics.com This bond is notably more acidic than its sp2 or sp3 hybridized counterparts, facilitating the formation of alkynyl anions, which are potent nucleophiles for creating new carbon-carbon bonds. numberanalytics.com

The triple bond itself, composed of one sigma (σ) and two pi (π) bonds, is a site of high reactivity, readily undergoing addition reactions. numberanalytics.comnih.gov This reactivity is harnessed in a multitude of powerful transformations, including:

Click Chemistry: The azide-alkyne cycloaddition is a cornerstone of modern chemical biology and drug discovery, allowing for the efficient and specific linking of molecular fragments. escholarship.org

Metal-Catalyzed Couplings: Alkynes are key partners in reactions like the Sonogashira, Glaser, and Eglinton couplings, which are essential for constructing complex carbon skeletons.

Hydration: Depending on the reaction conditions (Markovnikov vs. anti-Markovnikov addition), terminal alkynes can serve as synthetic equivalents of either ketones or aldehydes, showcasing their flexibility. nih.gov

Cycloadditions: They participate in various cycloaddition reactions, enabling the construction of carbocyclic and heterocyclic ring systems. numberanalytics.com

The chemical stability of the alkyne group under many reaction conditions, combined with its ability to be "activated" on demand by specific metal catalysts, further enhances its utility as a strategic element in multistep synthesis. nih.gov

Research Trajectories of 2-Substituted Oxolanes Bearing Alkynyl Side Chains

The combination of an oxolane ring and an alkynyl side chain in a single molecule, such as in 2-(but-3-yn-1-yl)oxolane , creates a bifunctional scaffold with significant synthetic potential. Research in this area often focuses on leveraging the unique properties of both the cyclic ether and the terminal alkyne.

While specific research directly on This compound is not extensively documented in readily available literature, studies on analogous structures provide insight into the synthetic strategies and applications of this molecular architecture. For instance, the synthesis of 2-substituted tetrahydrofurans is a well-established field. mdpi.com Similarly, compounds with a propargyl group (a prop-2-yn-1-yl fragment) attached to a heterocycle are common. A closely related compound, 2-(prop-2-yn-1-yl)oxolane-2-carboxylic acid , highlights the interest in combining these functionalities. nih.gov

Synthetic approaches to such molecules often involve the alkylation of a suitable oxolane precursor or the cyclization of an acyclic precursor that already contains the alkyne moiety. The reactivity of these compounds would be dictated by both the ether oxygen, which can act as a Lewis base, and the terminal alkyne, which can undergo the variety of reactions mentioned previously. This dual functionality allows for sequential or cascade reactions to build molecular complexity.

Review of Analogous Ether-Alkyne Structural Motifs in Advanced Synthesis

The ether-alkyne motif is a recurring theme in advanced organic synthesis, appearing in various forms beyond the 2-substituted oxolane framework. These motifs are valued for their ability to act as versatile building blocks for complex molecular architectures. ucl.ac.uk

Ynol ethers and alkynyl thioethers , for example, are electron-rich alkynes whose unique reactivity is exploited in a range of carbon-carbon bond-forming reactions. ucl.ac.uk Alkyl enol ethers, which can be synthesized from alkynes, are also versatile synthetic intermediates. researchgate.net

In a different context, the synthesis of indole (B1671886) alkaloids has utilized starting materials like (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane , which contains a protected ether and a terminal alkyne, demonstrating the utility of this combination in the synthesis of complex nitrogen-containing heterocycles. rsc.org Furthermore, research into the synthesis of tetrasubstituted furans has involved cascade reactions between alkynyl sulfoxides and ynol ethers, showcasing the intricate transformations possible when these functionalities are brought together. sioc-journal.cn

The strategic placement of an ether, such as an oxetane, has also been used to modify the properties of molecules containing alkynyl side chains, for instance, to improve metabolic stability in drug candidates. acs.org This illustrates how ether and alkyne groups can be used in concert to fine-tune the characteristics of a molecule.

Data Tables

Table 1: Properties of an Analogous 2-Substituted Oxolane

| Property | Value |

|---|---|

| Compound Name | 2-(prop-2-yn-1-yl)oxolane-2-carboxylic acid nih.gov |

| Molecular Formula | C₈H₁₀O₃ nih.gov |

| Molecular Weight | 154.16 g/mol nih.gov |

| IUPAC Name | 2-prop-2-ynyloxolane-2-carboxylic acid nih.gov |

| CAS Number | 1936666-75-9 nih.gov |

Table 2: General Reactivity of Key Functional Groups

| Functional Group | Type of Reaction | Significance in Synthesis |

|---|---|---|

| Oxolane (THF) | Ring-Opening, Complexation | Acts as a stable scaffold, Lewis base, or synthetic intermediate. researchgate.net |

| Terminal Alkyne | Click Chemistry, Coupling Reactions, Deprotonation-Alkylation, Hydration | Serves as a versatile handle for C-C and C-heteroatom bond formation. numberanalytics.comnih.govescholarship.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-but-3-ynyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-5-8-6-4-7-9-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIGLQIDBNQDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229443-52-9 | |

| Record name | 2-(but-3-yn-1-yl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 but 3 Yn 1 Yl Oxolane and Its Derivatives

Methodologies for Constructing the Oxolane Ring with Pre-existing Alkynyl Moieties

These approaches begin with a linear molecule that possesses both the terminal alkyne functionality and a group, typically a hydroxyl, that will participate in the ring-forming reaction.

Intramolecular cyclization is a powerful and efficient strategy for forming cyclic structures like the oxolane ring. By tethering the reacting groups within a single molecule, these reactions are often more favorable entropically than their intermolecular counterparts.

Ring-closing enyne metathesis (RCEYM) is a potent carbon-carbon bond-forming reaction catalyzed by metal carbenes, typically those based on ruthenium or molybdenum, that transforms an acyclic enyne into a cyclic 1,3-diene. uwindsor.caorganic-chemistry.org For the synthesis of an oxolane derivative, a suitable precursor would be an oxygen-tethered enyne, such as an O-allyl propargyl ether derivative. The reaction proceeds through a "ene-then-yne" or "yne-then-ene" mechanistic pathway, involving the formation of metallacyclobutane or metallacyclobutene intermediates. wikipedia.org The driving force is the formation of a thermodynamically stable conjugated diene system within the newly formed ring. wikipedia.org While this method would produce a diene within the ring rather than a saturated oxolane, subsequent selective hydrogenation could yield the desired structure. The choice of catalyst is critical and can influence the reaction pathway and efficiency. beilstein-journals.org

Table 1: Representative Catalysts for Ring-Closing Enyne Metathesis (RCEYM)

| Catalyst | Catalyst Name | Typical Application |

|---|---|---|

| Ru-based | Grubbs' 1st Generation | General enyne metathesis |

| Ru-based | Grubbs' 2nd Generation | More active, better functional group tolerance |

| Mo-based | Schrock Catalyst | Highly active, sensitive to air and moisture |

Electrophilic cyclization offers a direct route to functionalized oxolanes from alkynyl alcohols. nih.gov This method involves the activation of the alkyne triple bond by an electrophile (E+), making it susceptible to nucleophilic attack by a tethered hydroxyl group. Common electrophiles include iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl). nih.gov For the synthesis of a 2-(but-3-yn-1-yl)oxolane derivative, a suitable precursor would be hept-6-yn-1-ol. The reaction typically proceeds via a 5-exo-dig cyclization, which is favored by Baldwin's rules, to yield a 2-(iodomethyl)-5-(but-3-yn-1-yl)tetrahydrofuran or a similar structure depending on the starting material. These halogenated or selenated products are valuable intermediates that can be further modified. nih.govnih.gov The reaction conditions are generally mild, and the process tolerates a wide range of functional groups. nih.govbeilstein-journals.org

Table 2: Examples of Electrophilic Cyclization for Heterocycle Synthesis

| Substrate | Electrophile | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2-(1-Alkynyl)-2-alken-1-one | I₂ / K₃PO₄ | CH₃OH | Substituted Iodofuran | 85-95 |

| o-Alkynyl Thioanisole | DMTSF | CH₂Cl₂ | 2,3-Disubstituted Benzo[b]thiophene | ~99 |

| N-alkyne-substituted pyrrole | I₂ | CH₂Cl₂ | Iodine-substituted pyrrolo-oxazinone | 70-85 |

Data derived from analogous cyclization reactions to demonstrate general conditions and yields. nih.govbeilstein-journals.orgorganic-chemistry.org

Radical cyclizations provide another pathway for constructing the oxolane ring. These reactions typically involve the generation of a radical which then adds to an unsaturated bond, such as an alkyne, within the same molecule. nih.govmdpi.com For instance, a radical could be generated on the oxygen of an alkynyl alcohol or on an adjacent carbon. The subsequent intramolecular addition to the alkyne would form the five-membered ring. The regioselectivity of the cyclization (5-exo vs. 6-endo) is a key consideration and is influenced by the stability of the resulting radical intermediate. mdpi.com While less common for this specific transformation than other methods, radical cyclizations are a cornerstone of modern synthesis for creating complex heterocyclic systems. nih.gov

The intramolecular addition of an alcohol's O-H bond across a carbon-carbon triple bond (hydroalkoxylation) is a highly atom-economical method for synthesizing cyclic ethers. researchgate.net This reaction is often catalyzed by a variety of transition metals, including gold, platinum, copper, and iridium. mdpi.comacs.orgresearchgate.net Using a precursor such as hept-6-yn-1-ol, a 5-exo-dig cyclization would yield a derivative of this compound, specifically 2-methylene-5-(prop-2-yn-1-yl)tetrahydrofuran, which contains an exocyclic double bond. The regioselectivity between the exo and endo pathways is a critical aspect of these reactions. researchgate.net Copper(I) complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the 5-exo-dig cyclization of alkynyl alcohols. acs.org Kinetic studies of the conversion of 4-pentyn-1-ol (B147250) revealed the reaction to be first-order in the copper catalyst and zero-order in the alkynyl alcohol. acs.org

Table 3: Transition Metal-Catalyzed Intramolecular Hydroalkoxylation of Alkynyl Alcohols

| Substrate | Catalyst | Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Pentyn-1-ol | (IPr)Cu(Me) | C₆D₆ | 2-Methylenetetrahydrofuran | >98 (NMR) | acs.org |

| 5-Phenyl-4-pentyn-1-ol | (IPr)Cu(Me) | C₆D₆ | (Z)-2-Benzylidene-tetrahydrofuran | 91 | acs.org |

| Terminal Alkynyl Alcohols | Iridium(III) hydrides | Toluene | 6-endo-dig cyclization products | High | researchgate.net |

| Propargylic Alcohols | NHC-gold complexes | Various | Vinyl ethers | Good-Excellent | mdpi.com |

IPr = 1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene

While intramolecular cyclizations are common, intermolecular strategies can also be employed to construct substituted oxolanes. These methods assemble the final molecule from two or more simpler components. For example, a multicomponent synthesis based on an allylsilane [3+2] annulation can be used to construct highly substituted tetrahydrofurans. nih.gov In the context of this compound, an intermolecular approach might involve the reaction of a pre-formed oxolane derivative with an alkynyl fragment. For instance, the coupling of a 2-halomethyloxolane with a suitable organometallic propargyl reagent could form the desired carbon skeleton. Another possibility is the reaction of an aldehyde, such as tetrahydrofuran-2-carbaldehyde, with an alkynyl nucleophile like propargylmagnesium bromide, followed by subsequent chemical modifications to achieve the final target structure.

Intermolecular Assembly for Substituted Oxolanes

Palladium-Catalyzed Formations of Tetrahydrofurans

Palladium-catalyzed reactions represent a powerful tool for the synthesis of substituted tetrahydrofurans. These methods often involve the intramolecular cyclization of a suitably functionalized alcohol onto an alkene. For the synthesis of this compound, a hypothetical precursor would be an unsaturated alcohol like oct-7-yn-1-en-4-ol.

A well-established method involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides, which leads to the formation of both a carbon-oxygen and a carbon-carbon bond in a single step. nih.govacs.org While typically used to introduce aryl or vinyl groups, the underlying principle of palladium-catalyzed intramolecular oxy-palladation of an alkene can be adapted.

In a potential pathway, a γ-hydroxy internal alkene could undergo an intramolecular Wacker-type cyclization. The reaction of a substrate bearing a terminal alkene is generally more straightforward. For instance, palladium-catalyzed reactions of γ-hydroxy terminal alkenes can produce trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. acs.org A key challenge in applying this to this compound is the presence of the alkyne, which might also interact with the palladium catalyst. Protecting the alkyne, for example as a silylacetylene, could be a necessary step.

Table 1: Key Features of Palladium-Catalyzed Tetrahydrofuran (B95107) Synthesis

| Feature | Description | Relevant Findings |

|---|---|---|

| Reaction Type | Intramolecular cyclization of γ-hydroxy alkenes. | Forms C-O and C-C bonds in one step. nih.gov |

| Stereoselectivity | Often high, yielding trans-substituted products. | Diastereoselectivities of up to >20:1 have been reported. acs.org |

| Substrate Scope | Applicable to terminal and internal alkenes. | Internal alkenes may require higher temperatures and catalyst loadings. nih.gov |

| Catalyst System | Typically a Pd(0) source with a phosphine (B1218219) ligand. | Various palladium precursors and ligands can be employed. |

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer an efficient route to complex molecules. nih.govmdpi.com Designing an MCR for a specific, non-complex target like this compound is challenging, as MCRs are typically exploited for generating molecular diversity.

However, a hypothetical MCR could be envisioned. For example, a three-component reaction involving an aldehyde, a homoallylic alcohol, and a source of the alkyne could potentially be catalyzed to form the desired structure. Many MCRs are employed in the synthesis of highly substituted furans and other heterocycles. mdpi.comrhhz.net A reaction forming a tetrahydrofuran ring often involves the generation of a cyclic hemiacetal or a related intermediate followed by reduction or cyclization. While no direct MCR for this compound is documented, the principles of MCRs suggest a convergent synthesis could be developed, offering advantages in step economy.

Introduction of the But-3-yn-1-yl Moiety onto Pre-formed Oxolane Cores

This approach begins with a readily available oxolane derivative and attaches the C4 alkyne side chain.

Alkylation Reactions Utilizing Oxolanyl Anions or Related Nucleophiles

A direct method for introducing the side chain involves the generation of a nucleophilic oxolane species that can react with an electrophilic butynyl fragment. The most direct route would be the deprotonation of tetrahydrofuran at the 2-position using a strong base, such as sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), to form 2-lithio-oxolane. This powerful nucleophile could then react with an electrophile such as 4-bromo-1-butyne (B1278893) or but-3-yn-1-yl tosylate in an SN2 reaction.

This strategy is analogous to the well-established Corey-Seebach reaction, where 2-lithio-1,3-dithianes are used as acyl anion equivalents and are readily alkylated. organic-chemistry.org The principle has been extended to various heterocyclic systems. The success of this reaction would depend on the stability of the 2-lithio-oxolane and its reactivity towards the desired electrophile versus side reactions like elimination.

Cross-Coupling Methodologies for Alkyne Attachment (e.g., Sonogashira Coupling)

Cross-coupling reactions are a cornerstone of modern organic synthesis. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide using a palladium and a copper co-catalyst, is a prime example. wikipedia.orglibretexts.orgorganic-chemistry.org

To apply this reaction for the synthesis of this compound, one would need an oxolane derivative functionalized with a vinyl halide at the 2-position. For instance, 2-(iodovinyl)oxolane could be coupled with propyne (B1212725) under standard Sonogashira conditions to attach the alkyne moiety. Subsequent hydrogenation of the double bond would yield the target molecule.

Alternatively, a more direct but less common application would involve coupling a 2-halo-oxolane (e.g., 2-iodo-oxolane) directly with a terminal alkyne. However, the Sonogashira reaction is most efficient for sp²-hybridized carbon-halide bonds. Coupling with sp³-hybridized halides is less common but not impossible with appropriately designed catalyst systems. A related reaction has been reported for 3-(prop-2-yn-1-yl)oxolan-2-ones, demonstrating that palladium-catalyzed cross-couplings are feasible on substituted oxolane frameworks. researchgate.net

Table 2: Sonogashira Coupling Parameters

| Component | Typical Reagents | Role |

|---|---|---|

| Substrates | Terminal alkyne and Aryl/Vinyl halide. wikipedia.org | Coupling partners to form a new C-C bond. |

| Catalysts | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI). organic-chemistry.org | Pd(0) is the active catalyst; Cu(I) forms the copper acetylide. |

| Base/Solvent | Amine base (e.g., Et₃N, piperidine). wikipedia.org | Acts as base to neutralize HX byproduct and can be the solvent. |

| Conditions | Typically mild, room temperature, anaerobic. wikipedia.org | Protects the Pd(0) catalyst from oxidation. |

Chain Elongation of Shorter Oxolane-tethered Alkynes

A highly plausible and straightforward strategy involves starting with a simpler, shorter alkyne tethered to the oxolane ring and extending the carbon chain. This two-step process would begin with the synthesis of 2-(ethynyl)oxolane.

In the first step, the terminal proton of 2-(ethynyl)oxolane is acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi), to form a lithium acetylide intermediate. This powerful nucleophile can then be alkylated in the second step by reacting it with a two-carbon electrophile, such as iodoethane (B44018) or ethyl tosylate. This SN2 reaction forms the new carbon-carbon bond, elongating the chain and yielding the final this compound product. This fundamental approach is a common tactic for building molecular complexity in organic synthesis. youtube.com

Stereocontrolled Synthesis and Control of Absolute Configuration

The 2-position of this compound is a stereocenter. Therefore, controlling its absolute configuration is essential for applications where stereoisomeric purity is required. Several strategies can be employed to achieve this.

One powerful approach is asymmetric catalysis. Organocatalytic methods have been developed for the asymmetric synthesis of highly substituted tetrahydrofurans, often proceeding through tandem reactions that create multiple stereocenters with high enantioselectivity. researchgate.netthieme-connect.com For example, a double Michael addition strategy using chiral amine catalysts can produce 2,3,4-trisubstituted tetrahydrofurans with excellent control. researchgate.net

Another strategy is to use a chiral starting material derived from the "chiral pool." Sugars or amino acids can be converted into chiral building blocks that already contain the necessary stereocenters for the tetrahydrofuran ring.

Furthermore, palladium-catalyzed cyclizations, as discussed in section 2.1.2.1, can be rendered asymmetric by using chiral phosphine ligands on the palladium catalyst. Such approaches have been successful in the asymmetric synthesis of various heterocycles, including related morpholines via asymmetric hydrogenation. nih.gov A one-pot asymmetric synthesis of 2-substituted tetrahydrofurans from aldehydes has been achieved with high enantiomeric excess (ee) via a sequence involving asymmetric allylboration. acs.org These methods provide a toolbox for chemists to synthesize either enantiomer of this compound as needed.

Asymmetric Catalysis for Oxolane Ring Formation

The enantioselective construction of the oxolane ring is a cornerstone of synthesizing chiral 2-substituted tetrahydrofurans. This is often achieved through catalytic asymmetric reactions where a small amount of a chiral catalyst generates a product with a significant enantiomeric excess (e.e.). Various powerful methods have been developed for this purpose.

One notable approach is the catalytic asymmetric vinylogous Prins cyclization . This reaction allows for the highly diastereo- and enantioselective synthesis of 2,3-disubstituted tetrahydrofurans from aromatic or heteroaromatic aldehydes and 3,5-dien-1-ols. acs.org The transformation is catalyzed by a confined chiral imidodiphosphoric acid (IDP), which effectively controls the stereochemical outcome, leading to excellent diastereomeric ratios (d.r. > 20:1) and enantiomeric ratios (e.r. up to 99:1). acs.org

Another powerful strategy involves the palladium-catalyzed asymmetric allylic cycloaddition of vinyl epoxides with nucleophiles. This method has been successfully applied to produce functionalized chiral tetrahydrofuran acetals bearing three stereocenters with high levels of both enantio- and diastereoselectivity. nih.gov The use of a palladium catalyst coordinated by a chiral phosphine ligand is key to achieving this high degree of stereocontrol.

Furthermore, sequential one-pot reactions combining a copper-catalyzed asymmetric Henry reaction with an iodocyclization of γ,δ-unsaturated alcohols provide efficient access to 2,5-polysubstituted tetrahydrofuran derivatives. This method yields products in high yields and with excellent enantioselectivities (up to 97% e.e.). researchgate.netchemistryviews.org

The table below summarizes representative catalytic systems for asymmetric oxolane ring formation.

| Catalytic Method | Catalyst/Ligand System | Reactants | Selectivity Achieved |

| Asymmetric Vinylogous Prins Cyclization | Chiral Imidodiphosphoric Acid (IDP) | Aromatic Aldehyd + 3,5-Dien-1-ol | d.r. > 20:1, e.r. up to 99:1 acs.org |

| Pd-Catalyzed Allylic Cycloaddition | Palladium with Chiral Phosphine Ligand | Vinyl Epoxide + β-Keto Enol Ether | High enantio- and diastereoselectivity nih.gov |

| Sequential Henry/Iodocyclization | Copper Catalyst | γ,δ-Unsaturated Alcohol + Nitroalkane | Up to 97% e.e. researchgate.netchemistryviews.org |

| Intramolecular Hydroalkoxylation | Cu(I) with (R)-DTBM-SEGPHOS | Unactivated Terminal Alkenes | Moderate enantioselectivity organic-chemistry.org |

Diastereoselective Introduction of the Butynyl Side Chain

Once a chiral oxolane ring is established, or during its formation, the butynyl side chain must be introduced with the correct relative stereochemistry. This is a challenge of diastereoselectivity, where the existing chirality in the molecule influences the stereochemical outcome of the subsequent reaction. A primary strategy for achieving this involves the nucleophilic addition to a cyclic oxonium ion intermediate. nih.gov

This approach typically begins with a pre-formed oxolane derivative, such as a γ-lactol or its corresponding acetate (B1210297) or ether. The lactol is treated with a Lewis acid, like boron trifluoride etherate (BF₃·OEt₂), to generate a planar, electrophilic oxonium ion. This reactive intermediate is then attacked by a nucleophile. nih.gov For the synthesis of this compound, a suitable nucleophile would be an organometallic reagent like but-3-ynylmagnesium bromide (a Grignard reagent).

The diastereoselectivity of this addition is governed by the principle of steric hindrance. The pre-existing substituents on the oxolane ring will direct the incoming nucleophile to attack the oxonium ion from the less sterically encumbered face. nih.gov For instance, if the oxolane has a bulky substituent at the C4 or C5 position, the butynyl Grignard reagent will preferentially add from the opposite side, leading to a high diastereomeric ratio in the final product. This method has been widely employed in the stereoselective construction of substituted tetrahydrofurans. nih.gov Studies on the addition of ethynyl (B1212043) Grignard reagents to structurally related chiral carbonyl compounds have demonstrated that exceptional levels of stereocontrol can be achieved, establishing the feasibility of this approach. researchgate.net

Auxiliary-Mediated Stereoselective Syntheses

An alternative to catalytic methods is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. acs.org

In the context of this compound synthesis, an auxiliary could be incorporated into an acyclic precursor. For example, Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. acs.org A synthetic sequence could involve attaching an oxazolidinone to a precursor molecule, followed by a diastereoselective reaction to set a key stereocenter that will later become part of the oxolane ring. The steric bulk of the auxiliary effectively shields one face of the molecule, forcing the reagents to attack from the opposite face, thus ensuring high diastereoselectivity.

Another example involves the use of a chiral sulfoxide (B87167) auxiliary. A γ-hydroxyketone bearing a chiral sulfoxide can be cyclized to a lactol, which is then reduced to form a 2,5-disubstituted tetrahydrofuran with good diastereoselectivity (86:14 dr). nih.gov The auxiliary controls the stereochemistry during the C-C bond formation or cyclization step, after which it is cleaved to reveal the final, stereochemically defined product.

Strategic Implementation of Protecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis, used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. researchgate.net In the synthesis of this compound, the most critical functional group requiring protection is the terminal alkyne of the butynyl side chain. The acetylenic proton is acidic and can react with basic or nucleophilic reagents (such as Grignard or organolithium reagents) that might be used in other parts of the synthesis. chemistryviews.org

The most common protecting groups for terminal alkynes are trialkylsilyl groups. amanote.com These are easily introduced and can be removed under mild and specific conditions. The choice of the silyl (B83357) group allows for tuning its stability and the conditions required for its removal.

Trimethylsilyl (B98337) (TMS) : This is one of the simplest silyl groups, readily introduced using reagents like trimethylsilyl chloride. It is easily removed with mild acid or a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). nih.gov

Triethylsilyl (TES) and tert-Butyldimethylsilyl (TBS) : These groups are bulkier than TMS and therefore more stable to a wider range of reaction conditions, particularly acidic conditions. They are typically removed using a fluoride source. nih.gov

Triisopropylsilyl (TIPS) : This is a very bulky and robust protecting group, offering high stability. Its removal requires stronger conditions, often with TBAF. The differential stability of various silyl groups allows for selective deprotection, a valuable strategy in complex syntheses. amanote.com

Another, more polar protecting group is the diphenylphosphoryl (Ph₂P(O)) group. This group can be introduced by phosphination followed by oxidation. A key advantage is that its high polarity can facilitate the purification of intermediates. It is stable to conditions used for desilylation (like TBAF) but can be removed with reagents such as methylmagnesium bromide (CH₃MgBr).

The table below details common protecting groups for the terminal alkyne.

| Protecting Group | Abbreviation | Common Reagent for Introduction | Common Reagent for Removal (Deprotection) | Key Features |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | K₂CO₃/MeOH; TBAF amanote.com | Labile, easily removed. |

| tert-Butyldimethylsilyl | TBS | tert-Butyldimethylsilyl chloride (TBSCl) | Tetra-n-butylammonium fluoride (TBAF) nih.gov | More stable than TMS. |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Tetra-n-butylammonium fluoride (TBAF) amanote.com | Very stable and sterically demanding. |

| Diphenylphosphoryl | Ph₂P(O) | Diphenylphosphinyl chloride (Ph₂PCl), then H₂O₂ | Methylmagnesium bromide (CH₃MgBr) | Polar group, aids in purification. |

Chemical Reactivity and Transformations of 2 but 3 Yn 1 Yl Oxolane

Reactions Directed at the Terminal Alkyne Moiety

The terminal alkyne group is the most reactive site in 2-(but-3-yn-1-yl)oxolane and is expected to undergo a variety of addition and coupling reactions.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the carbon-carbon triple bond.

Hydroboration of terminal alkynes is a well-established method for the synthesis of vinylboranes and, after oxidation, aldehydes or ketones. The reaction typically proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the terminal carbon. Subsequent oxidation of the intermediate vinylborane (B8500763) with reagents like hydrogen peroxide in a basic solution would be expected to yield an aldehyde. The choice of borane (B79455) reagent (e.g., 9-borabicyclo[3.3.1]nonane (9-BBN), catecholborane) can influence the selectivity and outcome of the reaction.

Hydrosilylation involves the addition of a silicon hydride (R₃SiH) across the alkyne. This reaction is typically catalyzed by transition metals, most commonly platinum complexes. The regioselectivity of hydrosilylation of terminal alkynes can be controlled to favor either the α-vinylsilane (silicon at the internal carbon) or the (E)- or (Z)-β-vinylsilane (silicon at the terminal carbon). The specific outcome would depend on the catalyst, silane, and reaction conditions employed.

Hydroalkylation of a terminal alkyne would involve the addition of an alkyl group and a hydrogen atom. This can be achieved through various catalytic methods. Controlling the regioselectivity to produce either the linear or branched alkene product is a key challenge and would likely depend on the specific catalytic system used.

The addition of an N-H or O-H bond across the alkyne, known as hydroamination and hydroalkoxylation respectively, can be catalyzed by various transition metals. These reactions would lead to the formation of enamines/imines or enol ethers/ketals. The regioselectivity (Markovnikov vs. anti-Markovnikov) is a critical aspect and is typically controlled by the choice of catalyst and ligands.

Carbon-Carbon Bond Forming Reactions

The terminal alkyne of this compound is a versatile handle for constructing new carbon-carbon bonds. A primary example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the direct attachment of various aromatic or vinylic substituents to the butynyl side chain of the oxolane ring. Other C-C bond forming reactions could include Glaser coupling (homocoupling of the alkyne) or reactions involving the acetylide anion as a nucleophile.

Electrophilic and Nucleophilic Additions to the Triple Bond

The carbon-carbon triple bond of the alkyne unit is a region of high electron density, making it susceptible to attack by electrophiles. msu.edu Conversely, the acidity of the terminal proton allows for the formation of an acetylide anion, which can act as a potent nucleophile.

Electrophilic Addition: Electrophilic addition reactions to alkynes are similar to those of alkenes, though generally slower. msu.edu The reaction proceeds through the formation of a vinyl cation intermediate. In the case of a terminal alkyne like this compound, these additions typically follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the terminal carbon, and the nucleophile adds to the more substituted internal carbon.

Hydrohalogenation: Addition of hydrogen halides (HX) yields vinyl halides. A second addition can occur to form a geminal dihalide, with both halogens attached to the same carbon.

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst (HgSO₄), water adds across the triple bond to form an enol intermediate. libretexts.org This enol is unstable and rapidly tautomerizes to its more stable keto form, yielding a methyl ketone. libretexts.org

Hydroboration-Oxidation: This two-step process provides an anti-Markovnikov addition of water. Reaction with a sterically hindered borane like disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, produces an enol that tautomerizes to an aldehyde. libretexts.orgchemistrysteps.comorganicchemistrytutor.com This method is crucial for synthesizing aldehydes from terminal alkynes. chemistrysteps.com

Nucleophilic Addition: Direct nucleophilic addition to an unactivated alkyne is uncommon. However, the terminal alkyne in this compound is weakly acidic (pKa ≈ 25) and can be deprotonated by a very strong base, such as sodium amide (NaNH₂), to form a sodium acetylide. organicchemistrytutor.com This acetylide anion is a strong carbon-based nucleophile and can participate in Sɴ2 reactions with primary alkyl halides to form new carbon-carbon bonds, effectively extending the alkyne chain. organicchemistrytutor.comresearchgate.net

Alkynes that are conjugated with electron-withdrawing groups are more susceptible to direct nucleophilic conjugate addition, often referred to as a Michael addition. acs.orgnih.govresearchgate.net

Table 1: Predicted Products of Addition Reactions to this compound

| Reaction Type | Reagents | Predicted Major Product |

| Hydrohalogenation (Markovnikov) | HBr (1 eq.) | 2-(4-bromo-but-3-en-1-yl)oxolane |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 4-(oxolan-2-yl)butan-2-one |

| Hydroboration-Oxidation (Anti-Markovnikov) | 1. 9-BBN; 2. H₂O₂, NaOH | 4-(oxolan-2-yl)butanal |

| Nucleophilic Addition (via Acetylide) | 1. NaNH₂; 2. CH₃I | 2-(pent-3-yn-1-yl)oxolane |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The alkyne functional group is an excellent participant in cycloaddition reactions, where it reacts with a 1,3-dipole to form a five-membered heterocyclic ring in a [3+2] cycloaddition. One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which produces a 1,2,3-triazole. This reaction is a cornerstone of "click chemistry" and can be performed under thermal conditions or, more commonly, catalyzed by copper(I) for improved regioselectivity and reaction rates (Azide-Alkyne Cycloaddition or CuAAC). rsc.org

Another example of a [3+2] cycloaddition involves the reaction of alkynes with nitrile oxides to generate isoxazoles.

Table 2: Predicted Products of [3+2] Cycloaddition Reactions

| Dipole Source | Dipole Reactant | Predicted Product |

| Sodium Azide (NaN₃) | Benzyl Azide | 1-benzyl-4-((oxolan-2-yl)methyl)-1H-1,2,3-triazole |

| Phenylnitrile oxide | Benzonitrile Oxide | 3-phenyl-5-((oxolan-2-yl)methyl)isoxazole |

Annulation Reactions

Annulation refers to a ring-forming reaction. Alkynes are versatile substrates in various annulation strategies to construct new cyclic and aromatic systems. For instance, benzannulation reactions can combine alkynes with other reagents to form substituted benzene (B151609) rings. The Asao–Yamamoto benzannulation, for example, reacts an alkyne with a 2-(phenylethynyl)benzaldehyde (B1589314) to create substituted naphthalenes, demonstrating high efficiency and tolerance for sterically demanding substrates. acs.org While specific studies on this compound in annulation reactions are not prominent, its terminal alkyne moiety makes it a potential candidate for such transformations, allowing for the construction of complex aromatic structures tethered to an oxolane ring. acs.orgmdpi.com

Oxidation of the Alkyne Unit

The triple bond of this compound can be subjected to oxidative cleavage under strong oxidizing conditions.

Ozonolysis (O₃): Treatment with ozone followed by a workup cleaves the triple bond. For a terminal alkyne, this reaction yields a carboxylic acid (one carbon shorter than the original alkyne) and carbon dioxide (CO₂). masterorganicchemistry.commasterorganicchemistry.com

Permanganate (B83412) Oxidation (KMnO₄): Reaction with hot, basic potassium permanganate also results in oxidative cleavage, producing a carboxylate salt and carbonate. masterorganicchemistry.com

Under milder, controlled conditions, it is possible to oxidize the alkyne without cleaving the carbon-carbon bond. For instance, some oxidation protocols can convert internal alkynes into α-dicarbonyl compounds (1,2-diketones). researchgate.net

Table 3: Predicted Products of Alkyne Oxidation

| Reagents | Predicted Major Product |

| 1. O₃; 2. H₂O | 3-(oxolan-2-yl)propanoic acid |

| KMnO₄, KOH, H₂O, heat | Potassium 3-(oxolan-2-yl)propanoate |

Hydrogenation and Reductions of the Alkynyl Group

The alkynyl group can be fully or partially reduced depending on the catalyst and reaction conditions employed. libretexts.orglumenlearning.comyoutube.com This allows for the selective synthesis of the corresponding alkane, cis-alkene, or trans-alkene.

Complete Reduction to Alkane: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel (Raney-Ni) with excess hydrogen gas (H₂) will reduce the alkyne completely to the corresponding alkane, 2-butyloxolane. organicchemistrytutor.comlibretexts.org The intermediate alkene is also reduced under these conditions. lumenlearning.comthieme-connect.de

Partial Reduction to cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" catalyst is used. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is most common. organicchemistrytutor.comlibretexts.org This catalyst facilitates the syn-addition of hydrogen across the triple bond, yielding the cis-alkene exclusively. youtube.com

Partial Reduction to trans-Alkene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, selectively produces the trans-alkene. libretexts.orgyoutube.com The mechanism involves a radical anion intermediate, which preferentially adopts the more stable trans configuration before final protonation. youtube.com

Table 4: Selective Reduction of the Alkyne in this compound

| Reagents | Predicted Major Product | Stereochemistry |

| H₂, Pd/C | 2-butyloxolane | N/A |

| H₂, Lindlar's Catalyst | (Z)-2-(but-3-en-1-yl)oxolane | cis |

| Na, NH₃ (l) | (E)-2-(but-3-en-1-yl)oxolane | trans |

Transformations Involving the Oxolane (Tetrahydrofuran) Ring

Ring-Opening Reactions and Derivatization Opportunities

The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally quite stable and unreactive, which is why THF is a common aprotic solvent. researchgate.net However, under certain conditions, particularly with strong acids or specific Lewis acids, the ring can be opened. nih.govresearchgate.net

The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. This ring-opening provides a powerful method for converting the cyclic ether into a linear, bifunctional molecule. For this compound, nucleophilic attack would typically occur at the less sterically hindered C5 position, leading to a primary alcohol at one end of the resulting chain and a derivative from the nucleophile at the other.

This reactivity opens up numerous derivatization opportunities. For example, reaction with a hydrogen halide (like HBr) would yield a halo-alcohol. The resulting hydroxyl group can then be further functionalized, for instance, through oxidation to an aldehyde or carboxylic acid, or conversion into a better leaving group for subsequent substitution reactions. This strategy allows the oxolane ring to serve as a masked diol, providing access to a variety of long-chain functionalized compounds that retain the alkyne moiety for further transformations. acs.org

C-H Functionalization of the Tetrahydrofuran (B95107) Nucleus (e.g., α-Oxygenated C-H Activation)

The tetrahydrofuran nucleus, generally considered robust, possesses activated C-H bonds at the α-position to the oxygen atom. These sites are susceptible to functionalization through various modern synthetic methodologies.

Direct C-H Bond Activation: Deprotonation and metalation of aliphatic cyclic ethers like THF can be challenging, often leading to ring-opening or degradation. However, specialized reagents can achieve this transformation. For instance, rare-earth-metal complexes have demonstrated the ability to deprotonate THF at the α-position, forming stabilized 2-tetrahydrofuranyl compounds. rsc.org This approach relies on a delicate balance between the high basicity needed for C-H activation and the stabilization of the resulting α-carbon anion. rsc.org

Oxidative C-H Functionalization: Singlet oxygen (¹O₂) has been shown to react directly with the α-ethereal C-H bonds of THF under mild, room-temperature conditions. nih.gov This reaction proceeds via a direct C-H bond insertion mechanism, leading to hydroperoxidation with excellent site selectivity. nih.gov The rate of insertion into the α-ethereal C-H bond in THF is experimentally determined to be approximately 3.8 × 10³ M⁻¹s⁻¹. nih.gov Theoretical calculations support that the lower bond strength and energy barrier at the α-position, compared to the β-position, govern this selectivity. nih.gov

Photocatalytic Methods: Transition-metal-free strategies have been developed for the site-selective α-C–H functionalization of tetrahydrofuran. One such method employs the photocatalytic generation of bromine radicals from an inexpensive source like ⁿBu₄NBr. rsc.org This approach enables C–S and C–C cross-couplings at the α-position under mild and environmentally friendly conditions. rsc.org

Below is a table summarizing different approaches to α-C-H functionalization of the THF moiety.

| Method | Reagent/Catalyst System | Key Features | Ref. |

| Metalation | Rare-earth-metallocene alkylaluminates | Achieves deprotonation/metalation at the α-position. | rsc.org |

| Hydroperoxidation | Singlet Oxygen (¹O₂) | Occurs under mild conditions with excellent site selectivity for α-ethereal C-H bonds. | nih.gov |

| Photocatalysis | 4-CzIPN / ⁿBu₄NBr | Transition-metal-free C-C and C-S bond formation at the α-position. | rsc.org |

Functional Group Interconversions on the Oxolane Ring

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another through reactions like substitution, oxidation, or reduction. ic.ac.uk While the oxolane ring in this compound is a cyclic ether and generally stable, strategic transformations can be envisioned, particularly if other functional groups are introduced via C-H activation.

For example, if an α-hydroxy group were introduced via oxidation, it could be converted into a better leaving group, such as a tosylate or mesylate. ub.eduvanderbilt.edu This sulfonate ester could then be displaced by various nucleophiles in an Sₙ2 reaction to introduce halides, azides, or nitriles. ub.eduvanderbilt.edu The conversion of alcohols to alkyl halides can also be achieved directly using reagents like SOCl₂ or PBr₃. ub.edu

Reductive cleavage of the THF ring is another potential transformation, although it typically requires harsh conditions with strong reducing agents like lithium aluminum hydride (LiAlH₄) or acid-catalyzed hydrolysis. Such transformations would fundamentally alter the oxolane core, leading to diol-containing linear chains.

Key potential interconversions on a functionalized oxolane ring are outlined below.

| Initial Group (at α-position) | Reagent | Resulting Group | Reaction Type | Ref. |

| -OH | TsCl, pyridine | -OTs (Tosylate) | Esterification | ub.edu |

| -OH | SOCl₂ | -Cl | Nucleophilic Substitution | ub.edu |

| -OTs | LiBr, DMF | -Br | Sₙ2 Substitution | ub.edu |

| -OTs | NaN₃ | -N₃ (Azide) | Sₙ2 Substitution | vanderbilt.edu |

| -C=O (ketone) | NaBH₄ | -CH(OH) | Reduction | ic.ac.uksolubilityofthings.com |

Cascade and Tandem Reactions Utilizing Both Functionalities

A plausible cascade could be initiated by the activation of the alkyne. For example, a transition-metal-catalyzed reaction could couple the alkyne with another reagent, forming an intermediate that subsequently undergoes an intramolecular reaction involving the THF ring. A rhodium-catalyzed reaction of an alkyne with a directing group can lead to cyclization, a principle that could be adapted for this molecule. mdpi.com

Alternatively, a reaction could begin with the functionalization of the THF ring. For instance, α-lithiation followed by the addition of an electrophile could set the stage for a subsequent intramolecular cyclization onto the alkyne. Tandem reactions involving multicomponent couplings, such as the Ugi reaction followed by an intramolecular Diels-Alder cycloaddition, demonstrate the power of combining different reaction types in one pot to build complex heterocyclic systems. nih.gov Although not directly applied to this substrate, the principle of using a multicomponent reaction to assemble a precursor for an intramolecular cyclization is highly relevant. nih.gov

Applications of Transition Metal Catalysis in Chemical Transformations

Transition metal catalysis is indispensable for activating and transforming both the alkyne and the C-H bonds of the THF moiety in this compound. uva.esnih.gov Various metals, including palladium, rhodium, ruthenium, and copper, can be employed to achieve selective and efficient transformations. mdpi.comsioc-journal.cnresearchgate.net

Palladium Catalysis: Palladium catalysts are renowned for their role in cross-coupling reactions like the Sonogashira, Heck, and Suzuki reactions, which are highly effective for functionalizing the terminal alkyne. uva.esresearchgate.net Furthermore, palladium can catalyze cascade reactions, such as the dealkylation of an ether followed by an aminocarbonylative heterocyclization. researchgate.net A Pd/norbornene cooperative catalysis system has been developed for the distal C-H functionalization of alkenes, showcasing the potential for complex C-H activations. nih.gov

Rhodium and Ruthenium Catalysis: Rhodium and ruthenium catalysts are particularly effective in C-H activation and functionalization. mdpi.comresearchgate.net Rhodium(III) catalysis, for example, can be used for the alkenylation of heterocycles with alkynes, followed by a tandem cyclization. mdpi.com Ruthenium-catalyzed C-H alkenylation using a weakly coordinating directing group has also been reported. researchgate.net Such strategies could potentially be adapted to functionalize the THF ring or to orchestrate reactions involving both moieties of the molecule.

Copper Catalysis: Copper catalysts are widely used in "click" chemistry for the synthesis of 1,2,3-triazoles from terminal alkynes and azides. sioc-journal.cn Copper can also catalyze C-H activation, such as the acetoxylation of 1-benzyl 1,2,3-triazoles, where the triazole itself acts as a directing group. researchgate.net

The table below summarizes the applications of different transition metals in transformations relevant to this compound.

| Transition Metal | Catalytic Application | Potential Transformation on Substrate | Ref. |

| Palladium (Pd) | Cross-coupling (e.g., Sonogashira), Cascade reactions | Arylation/alkenylation of the alkyne; Tandem cyclizations. | uva.esresearchgate.netresearchgate.net |

| Rhodium (Rh) | C-H activation, Alkenylation, Cyclization | Functionalization of the THF ring; Annulation reactions involving the alkyne. | mdpi.com |

| Ruthenium (Ru) | C-H activation, Olefin metathesis | Selective C-H functionalization of the THF nucleus. | researchgate.net |

| Copper (Cu) | "Click" Chemistry, C-H activation | Formation of triazoles from the alkyne; Directed C-H functionalization. | sioc-journal.cnresearchgate.net |

Mechanistic Investigations of Reactions Involving 2 but 3 Yn 1 Yl Oxolane

Reaction Mechanism Elucidation for Key Synthetic Pathways

The elucidation of reaction mechanisms for key synthetic pathways involving 2-(but-3-yn-1-yl)oxolane would be the first step in understanding its chemical behavior. This would likely involve investigations into intramolecular cyclization reactions, where the terminal alkyne and the oxolane's oxygen atom could interact under thermal, acidic, or metal-catalyzed conditions. Potential pathways could include cycloisomerization or hydroalkoxylation reactions.

Key research questions would include:

What are the products of metal-catalyzed reactions (e.g., using gold, platinum, or palladium catalysts)?

Does the compound undergo acid-catalyzed hydration and subsequent cyclization?

Can the oxolane ring be opened or rearranged during reactions involving the alkyne moiety?

Answering these questions would require extensive product analysis, isotopic labeling studies, and computational modeling, none of which are currently available in the literature for this compound.

Analysis of Regioselectivity and Stereoselectivity Control by Catalysts and Ligands

For reactions where multiple isomers can be formed, such as in cyclizations or additions to the alkyne, the study of selectivity is crucial. For instance, an intramolecular hydroalkoxylation of this compound could theoretically lead to different ring sizes and isomers depending on whether the attack is exo or endo, and at which carbon of the alkyne.

A systematic study would involve screening various catalysts and ligands to control these outcomes. The electronic and steric properties of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on a metal catalyst, for example, would be expected to influence the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and, if applicable, the stereoselectivity of the transformation. Data from such studies, which would typically be presented in tabular format showing the effect of different reaction conditions on product ratios, is not documented for this substrate.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic studies are essential for understanding the rate of a reaction and the factors that influence it. For any potential reaction of this compound, determining the reaction order with respect to the substrate and catalyst, and measuring the activation parameters (enthalpy and entropy of activation), would provide insight into the rate-determining step and the nature of the transition state.

Identification and Characterization of Reaction Intermediates

The direct or indirect observation of reaction intermediates is a cornerstone of mechanistic elucidation. In potential metal-catalyzed cyclizations of this compound, possible intermediates could include π-alkyne complexes, vinylidene species, or metallacyclic compounds.

Techniques such as low-temperature NMR spectroscopy, in-situ IR spectroscopy, or mass spectrometry could be employed to detect and characterize these transient species. Trapping experiments, where a reactive species is added to intercept an intermediate, would also provide evidence for its existence. The scientific literature currently lacks any reports on the identification of intermediates in reactions involving this compound.

Transition State Analysis and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the entire energy landscape of a reaction. This involves locating the structures and energies of all stationary points, including reactants, intermediates, transition states, and products.

For a reaction of this compound, transition state analysis could differentiate between competing mechanistic pathways, explain observed selectivity, and rationalize the kinetic data. For example, by comparing the activation energies of competing exo and endo cyclization transition states, a prediction of the major product could be made. Such theoretical studies are specific to the molecule and have not yet been reported for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no specific quantum chemical calculations reported in the literature for 2-(but-3-yn-1-yl)oxolane. Such studies would typically involve methods like Density Functional Theory (DFT) to determine the molecule's optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which are fundamental to understanding its reactivity.

Conformational Analysis

A detailed conformational analysis of this compound is not available in published research. A proper analysis would require systematic searches of the potential energy surface to identify low-energy conformers arising from the puckering of the oxolane ring and the rotation around the single bonds of the butynyl side chain.

Computational Modeling of Reaction Pathways and Transition States

No computational models for reaction pathways and transition states involving this compound have been published. Theoretical studies in this area would be valuable for predicting the outcomes of potential reactions, such as cyclization or addition reactions involving the alkyne group.

Prediction of Regio- and Stereoselectivity based on Computational Models

In the absence of computational models for reactions of this compound, there are no theoretical predictions regarding the regio- and stereoselectivity of its potential transformations.

Analysis of Non-Covalent Interactions and Solvent Effects in Reaction Systems

There is no available research that analyzes non-covalent interactions or the influence of solvent effects on the reactivity of this compound through computational methods. Such studies would be crucial for understanding and optimizing reaction conditions for this compound.

Applications in Complex Molecule Synthesis

Utility as a Crucial Synthetic Intermediate in Multi-step Sequences

The terminal alkyne group is a highly versatile functional handle. It can participate in a variety of fundamental organic reactions, making 2-(but-3-yn-1-yl)oxolane a useful intermediate for introducing the oxolane core into larger molecules.

Key potential reactions include:

Sonogashira Coupling: Reaction with aryl or vinyl halides to form more complex enyne or arylethynyl structures.

Click Chemistry (Huisgen Cycloaddition): Copper- or ruthenium-catalyzed azide-alkyne cycloaddition to form stable triazole rings, linking the oxolane fragment to other molecular scaffolds.

Alkynylation: The deprotonated alkyne (acetylide) can act as a nucleophile, attacking electrophiles like aldehydes, ketones, or epoxides to extend the carbon chain.

Hydration/Functionalization: The alkyne can be hydrated to form a methyl ketone or subjected to hydroboration-oxidation to yield an aldehyde, providing entry into different synthetic pathways.

The oxolane ring itself is generally stable under many reaction conditions but can be a precursor for other structures. For example, ring-opening reactions of tetrahydrofuran (B95107) derivatives can lead to the formation of butanolides. rsc.org

Contributions to the Total Synthesis of Natural Products

While no direct total syntheses employing this compound have been documented in the reviewed literature, its structure is relevant to several classes of natural products. The tetrahydrofuran ring is a key structural motif in numerous bioactive natural products. nih.govresearchgate.net

Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). nih.govnih.gov Many polyketides, such as the annonaceous acetogenins, feature tetrahydrofuran rings within their complex structures. wikipedia.org

Theoretically, this compound could serve as a building block in the laboratory synthesis of polyketide analogues. The terminal alkyne allows for its coupling to other fragments of a polyketide chain. Subsequent reduction of the alkyne to an alkane or alkene would yield a saturated or unsaturated carbon chain attached to the oxolane ring, mimicking substructures found in natural polyketides.

Table 1: Potential Reactions for Incorporating this compound into Polyketide-like Chains

| Reaction Type | Reagents | Resulting Structure | Relevance |

|---|---|---|---|

| Sonogashira Coupling | R-X (Vinyl/Aryl Halide), Pd catalyst, Cu(I) | R-C≡C-(CH₂)₂-Oxolane | Forms C-C bonds to build the backbone. |

| Alkyne Reduction | H₂, Lindlar's catalyst | R-CH=CH-(CH₂)₂-Oxolane | Creates cis-alkene moieties. |

| Alkyne Reduction | H₂, Pd/C | R-CH₂CH₂-(CH₂)₂-Oxolane | Creates saturated alkyl chains. |

Alkaloids are naturally occurring compounds containing at least one nitrogen atom. While the direct use of this compound in alkaloid synthesis is not reported, terminal alkynes are valuable in constructing alkaloid frameworks. For example, the Mannich reaction involving terminal alkynes, aldehydes, and amines (A³ coupling) is a powerful method for synthesizing propargylamines, which are versatile precursors for various nitrogen-containing heterocycles. This suggests a potential pathway where this compound could be used to synthesize alkaloids containing an oxolane-substituted side chain.

Precursor for the Synthesis of Novel Complex Organic Scaffolds (e.g., Spirocycles)

The synthesis of spirocycles, compounds with two rings sharing a single atom, is a significant area of organic chemistry. nih.govrsc.org There is strong precedent for using molecules with structures analogous to this compound in the formation of spirocyclic systems.

For instance, research has shown that 2-(4-hydroxybut-1-yn-1-yl)benzonitriles can react with aryl aldehydes in the presence of a Brønsted acid to form complex spiro[furan-2,1′-isoindolin]-3′-ones. figshare.com This reaction proceeds through a cascade involving Prins and Ritter-type reactions, ultimately forming a new quaternary carbon center and two five-membered rings. figshare.com

By analogy, this compound could potentially undergo intramolecular cyclization or participate in multicomponent reactions to form novel spirocycles where one of the rings is the oxolane moiety. The terminal alkyne could be activated to induce an intramolecular attack by the oxolane oxygen (if the chain is modified) or participate in an intermolecular reaction that terminates in a cyclization event to form the spiro center.

Design and Synthesis of Advanced Organic Materials

The properties of the oxolane ring make it an interesting component for advanced materials. Its polarity and ability to act as a hydrogen bond acceptor can influence the solubility and intermolecular interactions of a polymer or material. 2-Methyloxolane, a related compound, is recognized as a green solvent derived from renewable biomass. nih.gov

The terminal alkyne of this compound provides a reactive site for polymerization. For example, it could be used as a monomer in polymerization reactions or be grafted onto existing polymer chains to modify their properties. The incorporation of the polar oxolane ring could enhance the hydrophilicity or alter the thermal properties of materials like polyesters or polyacetylenes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the intricate structural details of molecules in solution. For 2-(but-3-yn-1-yl)oxolane, both ¹H and ¹³C NMR would provide initial confirmation of the carbon-hydrogen framework. However, a more in-depth stereochemical analysis necessitates the use of advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

A detailed NOESY experiment would be particularly instrumental in determining the relative stereochemistry at the C2 position of the oxolane ring. By observing through-space correlations between the proton at C2 and the protons on the butynyl side chain and within the oxolane ring, the preferred conformation and the spatial orientation of the substituent can be elucidated. For instance, a strong NOE between the C2 proton and specific protons on one face of the oxolane ring would suggest a particular diastereomer.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | NOESY Correlations for Stereochemistry |

| Oxolane Ring | ||||

| 2 | ~4.0 (m) | ~75 | C4, C5, C1' | H5, H1'a, H1'b |

| 3 | ~1.9 (m), ~1.7 (m) | ~26 | C2, C4, C5 | - |

| 4 | ~1.6 (m), ~1.5 (m) | ~24 | C2, C3, C5 | - |

| 5 | ~3.8 (m), ~3.7 (m) | ~68 | C2, C3, C4 | H2 |

| Butynyl Side Chain | ||||

| 1' | ~1.8 (m), ~1.6 (m) | ~35 | C2, C2', C3' | H2 |

| 2' | ~2.2 (t) | ~15 | C1', C3', C4' | - |

| 3' | - | ~83 | C1', C2', C4' | - |

| 4' | ~2.0 (t) | ~69 | C2', C3' | - |

Note: This table is populated with hypothetical data for illustrative purposes.

Advanced Mass Spectrometry Techniques (e.g., MS/MS Fragmentation Patterns) for Structural Confirmation

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are indispensable for confirming the molecular weight and elucidating the fragmentation pathways of a molecule, which in turn provides structural confirmation. Using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ of this compound would be generated. Subsequent collision-induced dissociation (CID) in an MS/MS experiment would induce fragmentation.

The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the bond between the oxolane ring and the butynyl side chain, as well as ring-opening of the tetrahydrofuran (B95107) moiety. The alkyne group could also direct specific fragmentation patterns. By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.

Table 2: Predicted Major MS/MS Fragmentation Ions for [M+H]⁺ of this compound

| m/z of Fragment Ion | Proposed Structure of Fragment | Neutral Loss |

| [M+H - H₂O]⁺ | Dehydrated parent molecule | H₂O |

| [M+H - C₄H₅]⁺ | Protonated oxolane ring | C₄H₄ (butyne) |

| [C₅H₉O]⁺ | Oxolane ring with C1' | C₃H₃ (propargyl radical) |

| [C₄H₇]⁺ | Butynyl side chain fragment | C₅H₉O (oxolanylmethyl radical) |

Note: This table represents predicted fragmentation patterns.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

For chiral molecules such as this compound, determining the absolute configuration is a critical aspect of its complete structural characterization. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for this purpose. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD and VCD spectra are compared with theoretically calculated spectra for a known configuration (e.g., the R or S enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer being studied. ECD spectroscopy focuses on electronic transitions in the UV-Vis region, while VCD probes vibrational transitions in the infrared region. VCD can be particularly advantageous as it provides more numerous and well-resolved bands, often leading to a more confident assignment.

Table 3: Theoretical vs. Experimental Chiroptical Data for Absolute Configuration

| Technique | Spectral Region | Predicted Sign for (R)-enantiomer | Experimental Sign | Conclusion |

| ECD | 200-400 nm | Positive Cotton Effect at ~220 nm | (Experimental data needed) | (Assignment based on comparison) |

| VCD | 4000-400 cm⁻¹ | Specific pattern of positive and negative bands | (Experimental data needed) | (Assignment based on comparison) |

Note: This table illustrates the principle of using chiroptical spectroscopy for absolute configuration determination.

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography provides the most definitive three-dimensional structural information for molecules that can be crystallized. While obtaining a suitable crystal of this compound itself might be challenging if it is a liquid or oil at room temperature, the preparation of a crystalline derivative or a co-crystal with another molecule can overcome this limitation.

A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule crystallized in a chiral space group, the analysis can directly determine the absolute configuration, a method known as the Flack parameter analysis. This would provide an unambiguous confirmation of the stereochemistry at the C2 center.

Table 4: Key Crystallographic Parameters for a Hypothetical Derivative of this compound

| Parameter | Value |

| Crystal System | (e.g., Orthorhombic) |

| Space Group | (e.g., P2₁2₁2₁) |

| Unit Cell Dimensions (a, b, c) | (e.g., in Å) |

| Bond Length (C2-O1) | (e.g., in Å) |

| Bond Angle (O1-C2-C1') | (e.g., in degrees) |

| Torsion Angle (O1-C2-C1'-C2') | (e.g., in degrees) |

| Flack Parameter | (Value close to 0 for correct enantiomer) |

Note: This table lists parameters that would be obtained from an X-ray crystallographic study.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(but-3-yn-1-yl)oxolane, and how can reaction efficiency be optimized?

- Methodological Answer :

- Oxolane Ring Formation : Start with diol precursors (e.g., 1,4-diols) and employ acid-catalyzed cyclization (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the oxolane ring. Monitor reaction progress via thin-layer chromatography (TLC) .

- Alkyne Introduction : Use nucleophilic substitution or Sonogashira coupling to attach the but-3-yn-1-yl group. Optimize catalyst systems (e.g., Pd/Cu for cross-coupling) and solvent polarity (e.g., DMF or THF) to enhance yield. Reaction efficiency can be assessed via GC-MS or HPLC to quantify intermediates and byproducts .

- Key Parameters : Adjust temperature (80–120°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for diol:alkyne precursor) to balance ring stability and alkyne reactivity .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify oxolane ring protons (δ 1.6–2.1 ppm for CH₂ groups) and alkyne protons (δ 1.9–2.3 ppm for terminal ≡C-H). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .

- IR Spectroscopy : Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹) and ether C-O-C absorption (~1100 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural confirmation, refine diffraction data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate unexpected results (e.g., low yields or side products) using multiple analytical techniques (e.g., LC-MS for byproduct identification, 2D NMR for structural elucidation) .

- Computational Modeling : Apply density functional theory (DFT) to simulate reaction pathways (e.g., Gibbs free energy barriers for alkyne addition vs. ring-opening side reactions). Compare simulated intermediates with experimental NMR shifts .

- Controlled Replicates : Design experiments with strict control of moisture, oxygen, and catalyst purity to isolate variables causing discrepancies .

Q. What experimental strategies can elucidate the reactivity of the alkyne group in this compound under varying conditions?

- Methodological Answer :

- Click Chemistry : Test Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Monitor reaction kinetics via in situ IR or Raman spectroscopy to track alkyne consumption .

- Oxidative Coupling : Expose the compound to Pd(II) catalysts in aerobic conditions to study dimerization or polymerization. Use MALDI-TOF MS to characterize oligomer distributions .

- Solvent Effects : Compare reactivity in polar aprotic (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents using kinetic assays (UV-Vis for chromophore formation) .

Q. How can computational methods predict the conformational stability of this compound in solution?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent models (e.g., water, ethanol) using AMBER or GROMACS. Analyze torsional angles of the oxolane ring and alkyne moiety to identify low-energy conformers .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level and calculate Boltzmann populations for chair vs. twist-boat ring conformations. Compare with NOESY NMR data to validate predictions .

- Solvent Accessibility : Use COSMO-RS to predict solubility parameters and partition coefficients (log P) for drug delivery applications .

Safety and Reproducibility

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Alkyne Hazards : Terminal alkynes are reactive and may form explosive peroxides. Store under inert gas (N₂/Ar) and test for peroxides monthly using KI-starch test strips .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF) or gaseous byproducts (e.g., HCl).

- Waste Disposal : Quench residual alkyne groups with aqueous AgNO₃ before disposal to prevent unintended reactions .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Metadata : Document solvent lot numbers, catalyst activation methods (e.g., Pd/C reduction protocols), and instrument calibration dates .

- Open Data : Share crystallographic data (CIF files) refined with SHELXL in public repositories (e.g., Cambridge Structural Database) .

- Collaborative Validation : Use platforms like Zenodo to publish raw NMR, HPLC, and MS data for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.